Purity Profile: >99% Pharma Grade vs. Typical 95% for Analogous Boronic Esters
The target compound is available in >99% purity (pharma grade) from specific vendors, compared to the commonly offered 95% purity for the des-methoxy analog 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 937049-58-6). Higher purity minimizes the risk of side reactions from boron-containing impurities and ensures consistent coupling performance, which is particularly critical in late-stage preclinical synthesis .
| Evidence Dimension | Purity (HPLC) |
|---|---|
| Target Compound Data | >99% (SynHet, pharma grade) |
| Comparator Or Baseline | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 937049-58-6): typically 95% |
| Quantified Difference | ≥4% absolute purity improvement |
| Conditions | Commercial vendor specifications; no unified assay standard |
Why This Matters
Higher purity directly translates to more reproducible yields in Suzuki couplings and reduces the need for extensive purification, which is a key procurement consideration for scale-up development.
